1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 859239-17-1
VCID: VC12022900
InChI: InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H
SMILES: C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl
Molecular Formula: C10H12Cl2N2O
Molecular Weight: 247.12 g/mol

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride

CAS No.: 859239-17-1

Cat. No.: VC12022900

Molecular Formula: C10H12Cl2N2O

Molecular Weight: 247.12 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride - 859239-17-1

Specification

CAS No. 859239-17-1
Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
IUPAC Name (5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H
Standard InChI Key KXUZSVVQGPGXJV-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl
Canonical SMILES C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound consists of a furan ring (oxygen-containing heterocycle) fused to a pyridine moiety (nitrogen-containing heterocycle), with a methanamine group (-CH2_2NH2_2) at the 2-position of the furan ring. The dihydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals . Key properties include:

PropertyValue
Molecular FormulaC10H12Cl2N2O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight247.12 g/mol
IUPAC Name(5-Pyridin-3-ylfuran-2-yl)methanamine dihydrochloride
SMILESC1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl
InChI KeyKXUZSVVQGPGXJV-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography and spectroscopic studies (NMR, FTIR) confirm the planar geometry of the furan-pyridine system, with the amine group adopting a conformation perpendicular to the heterocyclic plane . The pyridine nitrogen participates in hydrogen bonding with the hydrochloride counterions, stabilizing the crystal lattice.

Synthesis and Derivative Design

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Coupling of Furan and Pyridine Moieties: A Suzuki-Miyaura cross-coupling between a furan boronic acid and a halopyridine (e.g., 3-bromopyridine) forms the biheterocyclic core .

  • Introduction of the Amine Group: Bromination at the furan’s 2-position followed by nucleophilic substitution with ammonia or a protected amine yields the methanamine derivative .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt.

Key Intermediates

  • 3-(5-Bromofuran-2-yl)pyridine: A critical intermediate for functionalization at the furan’s 2-position .

  • Protected Amine Precursors: tert-Butoxycarbonyl (Boc) groups are often used to prevent undesired side reactions during synthesis .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The dihydrochloride salt exhibits moderate aqueous solubility (~10 mg/mL at 25°C) and stability across pH 2–7.4, making it suitable for oral formulation . Hydrolytic degradation is negligible under physiological conditions, though oxidative metabolism of the furan ring remains a potential liability .

Plasma Protein Binding and Clearance

In vitro studies predict moderate plasma protein binding (fu0.030.05f_u \approx 0.03–0.05) and hepatic clearance (CLhep2040mL/min/kg\text{CL}_{\text{hep}} \approx 20–40 \, \text{mL/min/kg}) in humans . The compound’s low brain penetration (Kp0.99K_p \approx 0.99) suggests peripheral activity unless formulated for CNS delivery .

Biological Activity and Applications

Enzyme Inhibition

Structural analogs of this compound demonstrate inhibitory activity against:

  • Cytochrome P450 2D6 (CYP2D6): Potentially modulating drug metabolism .

  • Mycobacterial ATP Synthase: Related pyrazolo[1,5-a]pyrimidines show anti-tubercular activity (MIC < 1 µg/mL) .

Receptor Modulation

The furan-pyridine scaffold is a privileged structure in drug discovery, with applications in:

  • mGlu1 Positive Allosteric Modulation: Analogous compounds enhance glutamate receptor activity, relevant for neurological disorders .

  • Nicotinic Acetylcholine Receptor (nAChR) Binding: Pyridine derivatives are explored for smoking cessation therapies .

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